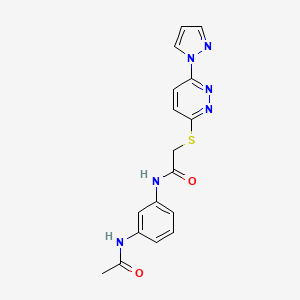

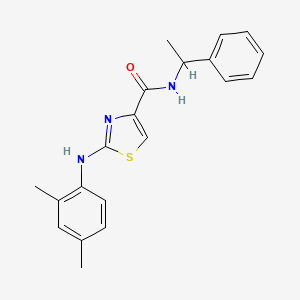

![molecular formula C9H9F3N2O2 B2715820 2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2199384-69-3](/img/structure/B2715820.png)

2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one” is a complex organic molecule. It likely contains a pyridazinone ring, which is a type of heterocyclic compound . Pyridazinones and their derivatives have been studied for their diverse pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazinones can generally be synthesized through various methods, including the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Aplicaciones Científicas De Investigación

Synthesis of H-Phosphonates

This compound is used as a precursor for the synthesis of H-Phosphonates. A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via bis (2,2,2 trifluoroethyl) phosphonate (BTFEP) is described . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Trifluoroethylation of Indoles

It is used in the direct 2,2,2-trifluoroethylation of indoles via C–H functionalization . The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

3. Synthesis of Fluorinated Alkyl and Aryl Ethers An efficient synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s -triazene derived fluorinated reagent 2,4,6-tris- (2,2,2-trifluoro-ethoxy)- [1,3,5] triazene (TriTFET) . The procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

Nonprostanoid PGI2 Agonist

A pyridazinone derivative has been reported as a nonprostanoid PGI2 agonist . It inhibited ADP-induced aggregation of human platelets .

Synthesis of Mono-Substituted H-Phosphonates

This compound was first employed by Gibbs et al. in a reaction for the synthesis of mono-substituted H-phosphonates, utilizing transesterification via heating, to hetero-substituted H-phosphonates with subsequent saponification .

6. Synthesis of Homo- and Hetero-Di-Substituted Dialkyl H-Phosphonates The transesterification of bis- (2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under microwave conditions was utilized to synthesize seven homo- and six hetero-di-substituted dialkyl H-phosphonates .

Mecanismo De Acción

Target of Action

Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been reported to interact with a wide range of targets due to their diverse pharmacological activities .

Mode of Action

It is known that pyridazin-3(2h)-one derivatives can interact with their targets in various ways, leading to a wide range of pharmacological effects .

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Pyridazin-3(2h)-one derivatives have been reported to have a wide range of pharmacological properties .

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-14-8(15)3-6-4-16-2-1-7(6)13-14/h3H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRJRLLNENEHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=O)N(N=C21)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

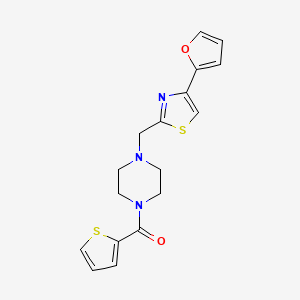

![3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2715739.png)

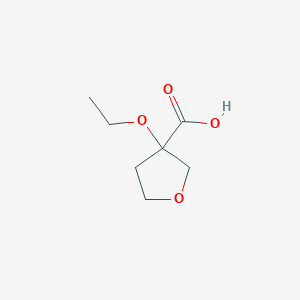

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)

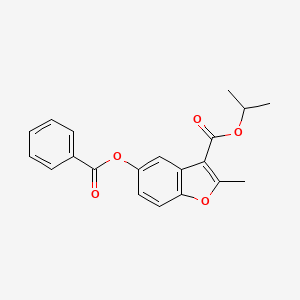

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)

![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2715755.png)

![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)